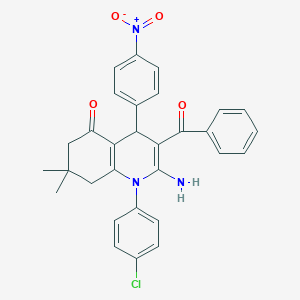
2-amino-3-benzoyl-1-(4-chlorophenyl)-7,7-dimethyl-4-(4-nitrophenyl)-6,8-dihydro-4H-quinolin-5-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-amino-3-benzoyl-1-(4-chlorophenyl)-7,7-dimethyl-4-(4-nitrophenyl)-6,8-dihydro-4H-quinolin-5-one, also known as DCQ, is a quinoline derivative that has been studied extensively for its potential applications in scientific research. This compound has been found to exhibit a variety of biochemical and physiological effects, making it a valuable tool for studying various biological processes. In
作用機序
The mechanism of action of 2-amino-3-benzoyl-1-(4-chlorophenyl)-7,7-dimethyl-4-(4-nitrophenyl)-6,8-dihydro-4H-quinolin-5-one is not fully understood. However, it has been found to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. This inhibition leads to DNA damage and cell death, which may explain its anti-cancer properties. 2-amino-3-benzoyl-1-(4-chlorophenyl)-7,7-dimethyl-4-(4-nitrophenyl)-6,8-dihydro-4H-quinolin-5-one has also been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and increase the production of anti-inflammatory cytokines, such as IL-10, which may explain its anti-inflammatory properties.
Biochemical and Physiological Effects:
2-amino-3-benzoyl-1-(4-chlorophenyl)-7,7-dimethyl-4-(4-nitrophenyl)-6,8-dihydro-4H-quinolin-5-one has been found to exhibit a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis, and inhibit the activity of topoisomerase II. 2-amino-3-benzoyl-1-(4-chlorophenyl)-7,7-dimethyl-4-(4-nitrophenyl)-6,8-dihydro-4H-quinolin-5-one has also been found to have anti-inflammatory and antioxidant properties, making it a potential treatment for a variety of inflammatory and oxidative stress-related diseases. Additionally, 2-amino-3-benzoyl-1-(4-chlorophenyl)-7,7-dimethyl-4-(4-nitrophenyl)-6,8-dihydro-4H-quinolin-5-one has been found to have neuroprotective effects, making it a potential treatment for neurodegenerative diseases.
実験室実験の利点と制限
2-amino-3-benzoyl-1-(4-chlorophenyl)-7,7-dimethyl-4-(4-nitrophenyl)-6,8-dihydro-4H-quinolin-5-one has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. It has also been extensively studied, making it a well-characterized compound that can be used as a positive control in experiments. However, there are also limitations to using 2-amino-3-benzoyl-1-(4-chlorophenyl)-7,7-dimethyl-4-(4-nitrophenyl)-6,8-dihydro-4H-quinolin-5-one in lab experiments. It is a highly toxic compound that requires careful handling. Additionally, its mechanism of action is not fully understood, which may limit its use in certain experiments.
将来の方向性
There are several future directions for research on 2-amino-3-benzoyl-1-(4-chlorophenyl)-7,7-dimethyl-4-(4-nitrophenyl)-6,8-dihydro-4H-quinolin-5-one. One potential direction is to further investigate its anti-cancer properties and potential as an anti-cancer agent. Another potential direction is to investigate its neuroprotective properties and potential as a treatment for neurodegenerative diseases. Additionally, further research is needed to fully understand its mechanism of action and potential limitations for lab experiments.
合成法
The synthesis of 2-amino-3-benzoyl-1-(4-chlorophenyl)-7,7-dimethyl-4-(4-nitrophenyl)-6,8-dihydro-4H-quinolin-5-one involves the condensation of 2-amino-3-benzoyl-7,7-dimethyl-4-(4-nitrophenyl)-6,8-dihydro-4H-quinolin-5-one with 4-chlorobenzaldehyde in the presence of acetic acid and acetic anhydride. The resulting product is then purified through recrystallization to obtain pure 2-amino-3-benzoyl-1-(4-chlorophenyl)-7,7-dimethyl-4-(4-nitrophenyl)-6,8-dihydro-4H-quinolin-5-one.
科学的研究の応用
2-amino-3-benzoyl-1-(4-chlorophenyl)-7,7-dimethyl-4-(4-nitrophenyl)-6,8-dihydro-4H-quinolin-5-one has been extensively studied for its potential applications in scientific research. This compound has been found to exhibit a variety of biochemical and physiological effects, making it a valuable tool for studying various biological processes. 2-amino-3-benzoyl-1-(4-chlorophenyl)-7,7-dimethyl-4-(4-nitrophenyl)-6,8-dihydro-4H-quinolin-5-one has been shown to inhibit the growth of cancer cells, making it a potential anti-cancer agent. It has also been found to have anti-inflammatory and antioxidant properties, making it a potential treatment for a variety of inflammatory and oxidative stress-related diseases.
特性
製品名 |
2-amino-3-benzoyl-1-(4-chlorophenyl)-7,7-dimethyl-4-(4-nitrophenyl)-6,8-dihydro-4H-quinolin-5-one |
|---|---|
分子式 |
C30H26ClN3O4 |
分子量 |
528 g/mol |
IUPAC名 |
2-amino-3-benzoyl-1-(4-chlorophenyl)-7,7-dimethyl-4-(4-nitrophenyl)-6,8-dihydro-4H-quinolin-5-one |
InChI |
InChI=1S/C30H26ClN3O4/c1-30(2)16-23-26(24(35)17-30)25(18-8-12-22(13-9-18)34(37)38)27(28(36)19-6-4-3-5-7-19)29(32)33(23)21-14-10-20(31)11-15-21/h3-15,25H,16-17,32H2,1-2H3 |
InChIキー |
GZNCSHHTJXVCPU-UHFFFAOYSA-N |
異性体SMILES |
CC1(CC2=C(C(C(=C(N2C3=CC=C(C=C3)Cl)N)C(=O)C4=CC=CC=C4)C5=CC=C(C=C5)[N+](=O)[O-])C(=O)C1)C |
SMILES |
CC1(CC2=C(C(C(=C(N2C3=CC=C(C=C3)Cl)N)C(=O)C4=CC=CC=C4)C5=CC=C(C=C5)[N+](=O)[O-])C(=O)C1)C |
正規SMILES |
CC1(CC2=C(C(C(=C(N2C3=CC=C(C=C3)Cl)N)C(=O)C4=CC=CC=C4)C5=CC=C(C=C5)[N+](=O)[O-])C(=O)C1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{[2-(9H-fluoren-2-yl)-2-oxoethyl]sulfanyl}-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile](/img/structure/B304302.png)
![6-tert-butyl-2-{[2-(9H-fluoren-2-yl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydro-3-quinolinecarbonitrile](/img/structure/B304303.png)
![(3-Amino-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridin-2-yl)([1,1'-biphenyl]-4-yl)methanone](/img/structure/B304304.png)
![(3-amino-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-2-yl)([1,1'-biphenyl]-4-yl)methanone](/img/structure/B304305.png)









